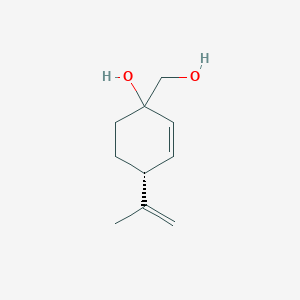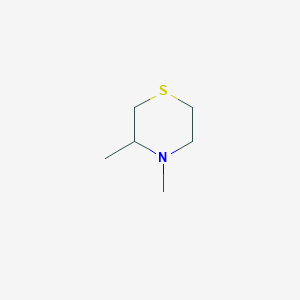
3,4-Dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylthiomorpholine, also known as DMTM, is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. It has been widely used in scientific research due to its unique properties, including its ability to act as a chelating agent and its potential as a biological modifier.
Mécanisme D'action
3,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions and forming stable complexes. It has been shown to selectively chelate copper ions, which are essential for the growth and survival of cancer cells. 3,4-Dimethylthiomorpholine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
Effets Biochimiques Et Physiologiques
3,4-Dimethylthiomorpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune function, and the enhancement of chemotherapy efficacy. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dimethylthiomorpholine has several advantages for use in lab experiments, including its ability to selectively chelate metal ions and its potential as a biological modifier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 3,4-Dimethylthiomorpholine, including its use in combination with other chemotherapy drugs, its potential as a therapeutic agent for other diseases, and its use as a tool for studying metal ion homeostasis and biological processes. Further research is needed to fully understand the potential applications of 3,4-Dimethylthiomorpholine in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 3,4-Dimethylthiomorpholine can be achieved through various methods, including the reaction of morpholine with methyl iodide and potassium sulfide, as well as the reaction of morpholine with dimethyl sulfate and sodium sulfide. These methods have been optimized to produce high yields of 3,4-Dimethylthiomorpholine with minimal impurities.
Applications De Recherche Scientifique
3,4-Dimethylthiomorpholine has been extensively used in scientific research due to its ability to chelate metal ions and modify biological processes. It has been studied for its potential applications in cancer therapy, as well as its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
Propriétés
Numéro CAS |
148761-48-2 |
|---|---|
Nom du produit |
3,4-Dimethylthiomorpholine |
Formule moléculaire |
C6H13NS |
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
3,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-3-7(6)2/h6H,3-5H2,1-2H3 |
Clé InChI |
ZCFVSJHGDHEKJU-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C |
SMILES canonique |
CC1CSCCN1C |
Synonymes |
Thiomorpholine, 3,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



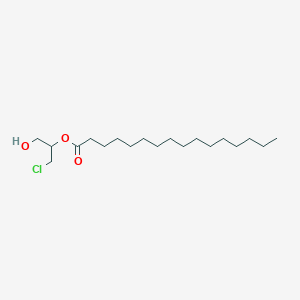
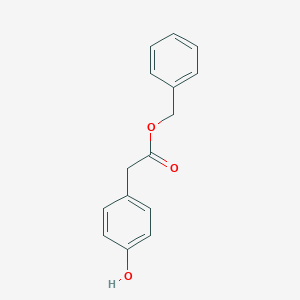
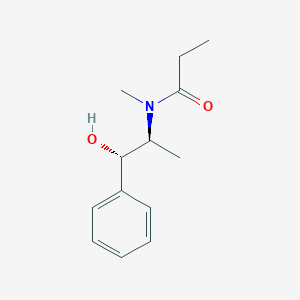
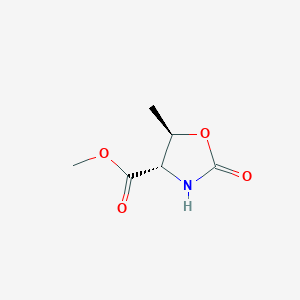
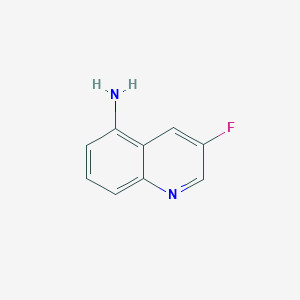
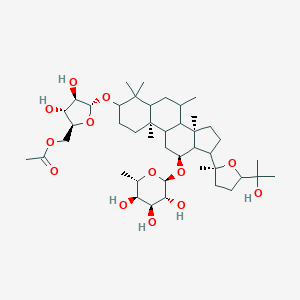
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
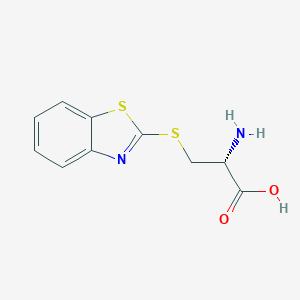
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
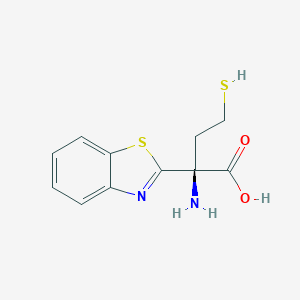
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
